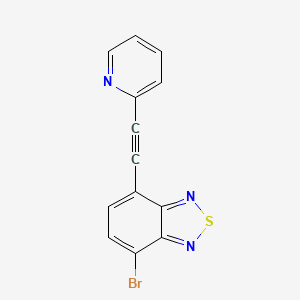
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a bromine atom and a pyridinylethynyl group attached to the benzothiadiazole core. It is known for its applications in various fields, including organic electronics, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- typically involves the bromination of 2,1,3-benzothiadiazole followed by the introduction of the pyridinylethynyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The pyridinylethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under mild conditions.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
Substituted Benzothiadiazoles: Formed through nucleophilic substitution reactions.
Extended Conjugated Systems: Resulting from coupling reactions involving the pyridinylethynyl group.
Scientific Research Applications
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of light-emitting diodes (LEDs) and organic photovoltaic cells.
Materials Science: Employed in the development of conducting polymers and other advanced materials.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- involves its interaction with specific molecular targets and pathways. In organic electronics, it acts as an electron acceptor, facilitating charge transfer processes. In medicinal chemistry, it may interact with biological targets, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated benzothiadiazole used in organic electronics.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Utilized in coupling reactions to form complex structures.
Uniqueness
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- is unique due to the presence of both a bromine atom and a pyridinylethynyl group, which confer distinct electronic and structural properties. These features make it particularly valuable in the synthesis of advanced materials and in medicinal chemistry .
Properties
CAS No. |
477947-22-1 |
|---|---|
Molecular Formula |
C13H6BrN3S |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
4-bromo-7-(2-pyridin-2-ylethynyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C13H6BrN3S/c14-11-7-5-9(12-13(11)17-18-16-12)4-6-10-3-1-2-8-15-10/h1-3,5,7-8H |
InChI Key |
HNHWAXCOYRMMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C#CC2=CC=C(C3=NSN=C23)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
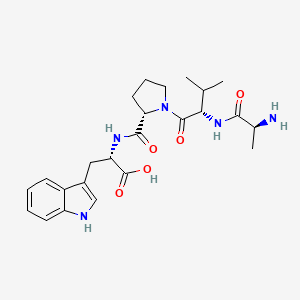
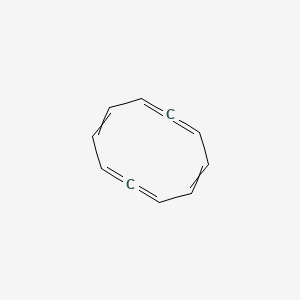
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
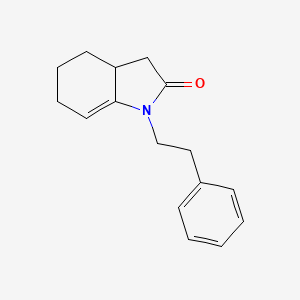
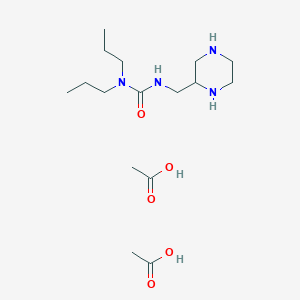
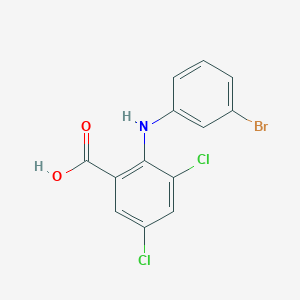
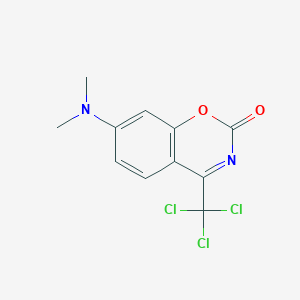
![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
![1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14232210.png)
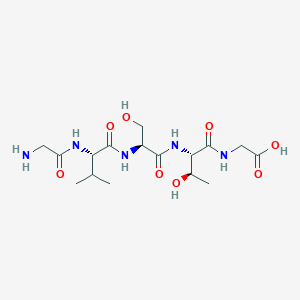
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
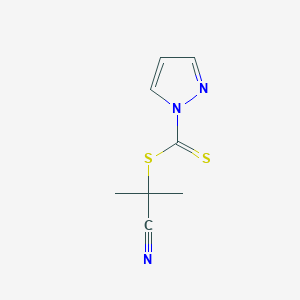
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
